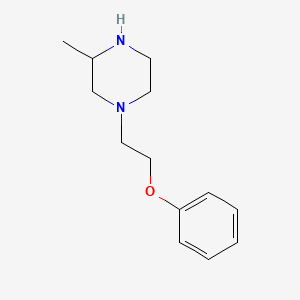![molecular formula C15H20N2O3 B4453870 1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453870.png)
1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione
概要
説明
1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl group, a methylphenoxyethyl group, and a piperazine-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione typically involves the reaction of 1-ethylpiperazine-2,3-dione with 3-methylphenoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the phenoxy group.
科学的研究の応用
1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine: A similar piperazine derivative with different substituents.
1-{[2-(4-ethoxy-3-methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol hydrochloride: Another compound with a similar core structure but different functional groups.
Uniqueness
1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
IUPAC Name |
1-ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-16-7-8-17(15(19)14(16)18)9-10-20-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKQGUAPWTNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453788.png)
![2-chloro-N-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B4453801.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B4453808.png)
![2-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B4453814.png)
![2-chloro-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453821.png)
![N-isopropyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453824.png)
![5-[(sec-butylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B4453829.png)
![2-{4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B4453840.png)
![1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453847.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B4453854.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453857.png)

![3-methyl-1-[2-(2-methylphenoxy)ethyl]piperazine](/img/structure/B4453884.png)
![1-[2-(3-chlorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B4453893.png)
